BAY 249716

p53 stabilization thermal shift assay nanoDSF

BAY 249716 is the preferred aminothiazole for stabilizing the p53R175H structural mutant (ΔTm=+1.0°C) and other p53 variants (WT, Y220C), offering a non-covalent, reversible binding modality validated by mass spectrometry. With broad anti-proliferative activity (IC₅₀ 0.76–7.3 μM) and secondary antitubercular efficacy (IC₉₀ <0.10 μg/mL), this ≥98% purity compound is ideal for condensation biology, phenotypic screening, and washout experiments without covalent artifacts.

Molecular Formula C13H9ClN4S
Molecular Weight 288.76 g/mol
Cat. No. B11083428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 249716
Molecular FormulaC13H9ClN4S
Molecular Weight288.76 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Cl
InChIInChI=1S/C13H9ClN4S/c14-9-4-5-12(16-7-9)18-13-17-11(8-19-13)10-3-1-2-6-15-10/h1-8H,(H,16,17,18)
InChIKeyXIMLXPRKZACEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY 249716: A Direct p53 Stabilizer with Documented Thermal Shift and Anti-Proliferative Data


BAY 249716 is a small-molecule aminothiazole that directly binds to and stabilizes both wild-type and mutant p53 proteins [1]. It modulates mutant p53 condensation without covalent modification, distinguishing it from related compounds that rely on reactive electrophilic groups [1]. The compound exhibits anti-proliferative activity across a panel of cancer cell lines with varying p53 status, with IC₅₀ values in the low micromolar range [1]. BAY 249716 also possesses secondary antitubercular activity (IC₉₀ <0.10 μg/mL against Mycobacterium tuberculosis) [2].

Why BAY 249716 Cannot Be Replaced by Other p53-Modulating Aminothiazoles


Substituting BAY 249716 with its close structural analog BAY 1892005 or other p53-directed compounds introduces significant functional divergence. BAY 1892005 stabilizes only wild-type p53 and the p53Y220C mutant, whereas BAY 249716 stabilizes all three tested p53 variants (wild-type, p53R175H, and p53Y220C) [1]. Furthermore, BAY 1892005 contains a reactive electrophilic head group that enables covalent binding to p53 mutants, a feature absent in BAY 249716 [1]. This difference in binding modality leads to distinct effects on p53 condensation dynamics and nuclear accumulation [1]. Anti-proliferative potencies also differ across multiple cell lines, with BAY 249716 showing superior or comparable activity depending on the specific p53 context [1]. These quantifiable differences in target engagement, mechanism, and cellular efficacy preclude simple interchangeability.

Quantitative Differentiation of BAY 249716: Head-to-Head Comparisons with BAY 1892005


Thermal Stabilization of p53 Protein Variants: BAY 249716 vs. BAY 1892005

BAY 249716 induces a positive thermal shift (ΔTm) for all three p53 variants tested, whereas BAY 1892005 destabilizes the p53R175H mutant and stabilizes only p53WT and p53Y220C [1]. This broader stabilization profile is quantified by nano-differential scanning fluorimetry (nanoDSF) [1].

p53 stabilization thermal shift assay nanoDSF protein misfolding

Anti-Proliferative Activity Across p53-Mutant and Wild-Type Cell Lines

BAY 249716 and BAY 1892005 were tested for anti-proliferative activity in 12 cell lines with varying p53 status (p53R175H, p53Y220C, p53−/−, and p53WT) [1]. BAY 249716 shows lower IC₅₀ values (more potent) in 9 of 12 cell lines, with a 2.0- to 5.4-fold potency advantage in lines such as Cal-33, Detroit 562, and Saos2 [1]. However, BAY 1892005 is more potent in 3 of 12 lines, including H358 and HMC-1-8 [1].

cancer cell proliferation IC50 p53 mutation cell viability assay

Non-Covalent Binding Mechanism Differentiates BAY 249716 from Electrophilic Analogs

BAY 249716 lacks the reactive electrophilic head group present in BAY 1892005, resulting in a non-covalent interaction with p53 [1]. This is confirmed by mass spectrometry, which detects covalent adducts for BAY 1892005 but not for BAY 249716 [1]. The absence of covalent bond formation may reduce off-target reactivity and offers a cleaner pharmacological profile for studies requiring reversible target engagement.

non-covalent binding mechanism of action p53 modulator drug specificity

Differential Effects on Mutant p53 Condensate Dissolution

Time-lapse imaging of fluorescently tagged mutant p53 reveals that BAY 249716 and BAY 1892005 both induce dissolution of structural mutant p53 condensates, but with distinct kinetics and nuclear accumulation patterns [1]. BAY 249716 produces a clear reduction in nuclear p53 staining intensity in the p53Y220C Huh7 cell line, whereas BAY 1892005's effects are more variable [1].

p53 condensates liquid-liquid phase separation protein aggregation live-cell imaging

Optimal Use Cases for BAY 249716 Based on Empirical Differentiation


Investigating p53R175H-Driven Cancers

In models expressing the p53R175H structural mutant, BAY 249716 is the preferred aminothiazole due to its unique ability to stabilize this variant (ΔTm = +1.0°C), whereas BAY 1892005 destabilizes it (ΔTm = -0.4°C) [1]. BAY 249716 also demonstrates 2.2- to 5.2-fold greater anti-proliferative potency in p53R175H cell lines (Cal-33, Detroit 562) compared to BAY 1892005 [1].

Studies Requiring Reversible, Non-Covalent p53 Modulation

For experimental designs that demand reversible target engagement or aim to avoid covalent modification artifacts, BAY 249716 is the optimal choice. Mass spectrometry confirms the absence of covalent adducts with p53, in contrast to the covalent-binding analog BAY 1892005 [1]. This non-covalent mechanism supports washout experiments and reduces the risk of irreversible off-target labeling.

Live-Cell Imaging of Mutant p53 Condensate Dynamics in p53Y220C Models

BAY 249716 reliably induces dissolution of p53Y220C condensates and reduces nuclear p53 accumulation in Huh7 cells, as documented by time-lapse fluorescence microscopy [1]. This makes it a suitable tool compound for studying liquid-liquid phase separation and condensate biology in this specific mutational context.

Screening Campaigns for p53-Independent Anti-Proliferative Activity

BAY 249716 exhibits anti-proliferative effects across cell lines regardless of p53 status (including p53−/− lines), with IC₅₀ values ranging from 0.76 μM to 7.3 μM [1]. This p53-independent activity makes it a useful reference compound for phenotypic screening programs that aim to identify agents with broad anti-cancer potential beyond p53 reactivation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY 249716

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.